Imp2-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imp2-IN-2 is a compound that targets the insulin-like growth factor 2 mRNA binding protein 2 (IGF2BP2), also known as IMP2. IGF2BP2 is a member of the IGF2 mRNA-binding protein family, which plays a significant role in the regulation of RNA stability, localization, and translation. This protein is involved in various biological processes, including development, metabolism, and tumorigenesis .
Vorbereitungsmethoden
The synthesis of Imp2-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions for this compound are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated systems and stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Imp2-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Imp2-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between RNA-binding proteins and their target RNAs. In biology, it is employed to investigate the role of IGF2BP2 in cellular processes such as cell migration, neural development, and metabolism. In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit the function of IGF2BP2, which is often overexpressed in tumors . Additionally, it has applications in industry, particularly in the development of diagnostic tools and therapeutic strategies .
Wirkmechanismus
The mechanism of action of Imp2-IN-2 involves binding to IGF2BP2 and inhibiting its function. IGF2BP2 is known to stabilize and regulate the translation of specific mRNAs, including those involved in cell proliferation and survival. By inhibiting IGF2BP2, this compound disrupts these processes, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets and pathways involved include the IGF2 and HMGA1 mRNAs, which are critical for cancer cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Imp2-IN-2 is unique compared to other similar compounds due to its specific targeting of IGF2BP2. Similar compounds include IGF2BP1 and IGF2BP3 inhibitors, which also belong to the IGF2 mRNA-binding protein family. each of these inhibitors has distinct binding affinities and specificities for their respective targets. For example, IGF2BP1 is known to bind to β-actin mRNA and regulate its localization and translation, while IGF2BP3 has different RNA targets and functions . The uniqueness of this compound lies in its ability to selectively inhibit IGF2BP2, making it a valuable tool for studying the specific roles of this protein in various biological processes .
Eigenschaften
Molekularformel |
C22H19F3N2O3S |
---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
3-[[benzyl(ethyl)carbamoyl]amino]-5-[4-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C22H19F3N2O3S/c1-2-27(13-14-6-4-3-5-7-14)21(30)26-17-12-18(31-19(17)20(28)29)15-8-10-16(11-9-15)22(23,24)25/h3-12H,2,13H2,1H3,(H,26,30)(H,28,29) |
InChI-Schlüssel |
SNHWNAMJHQFCTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1)C(=O)NC2=C(SC(=C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.